molecular formula C20H21N3O4S2 B2958210 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide CAS No. 922129-03-1

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide

Cat. No.: B2958210
CAS No.: 922129-03-1
M. Wt: 431.53
InChI Key: YDPJHSIOYWZHIN-UHFFFAOYSA-N
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Description

2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a hybrid structure incorporating a sulfonamido-thiazole scaffold linked to a N-phenethylacetamide group. The thiazole ring is a privileged structure in medicinal chemistry, known for its prevalence in compounds with diverse biological activities . The inclusion of a sulfonamide group is a common strategy in drug design, as it can contribute to target binding and influence pharmacokinetic properties. The core value of this reagent lies in its potential as a key intermediate or a novel chemical entity for biological screening. Researchers can utilize this compound in the development of new therapeutic agents, particularly for investigating targets where thiazole and sulfonamide-based inhibitors have shown activity. The N -phenethylacetamide moiety is a significant structural feature, as phenethylamine derivatives are associated with interactions in various neurological and pharmacological targets . This specific molecular architecture makes it a valuable candidate for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, or for human consumption. It is essential for researchers to handle this compound responsibly in a controlled laboratory setting. As with all research chemicals, thorough investigation into the specific properties, mechanism of action, and toxicological profile of this compound is the responsibility of the researcher.

Properties

IUPAC Name

2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-27-17-7-9-18(10-8-17)29(25,26)23-20-22-16(14-28-20)13-19(24)21-12-11-15-5-3-2-4-6-15/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPJHSIOYWZHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide is a thiazole derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, emphasizing its antimicrobial properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C₁₅H₁₈N₂O₃S
  • Molecular Weight: 306.37 g/mol
  • CAS Registry Number: Not specifically listed but related compounds can be referenced.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including the target compound. The biological activity is often evaluated through Minimum Inhibitory Concentration (MIC) tests against various pathogens.

Pathogen MIC (µg/mL) Activity Level
Staphylococcus aureus1.6Moderate
Escherichia coli0.5High
Candida albicans0.8Moderate

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with lower MIC values indicating higher potency against E. coli compared to S. aureus .

The mechanism by which thiazole derivatives exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways. The sulfonamide moiety in the compound is known to inhibit dihydropteroate synthase, a key enzyme in folate biosynthesis in bacteria, leading to impaired nucleic acid synthesis .

Case Studies

  • In Vitro Studies
    A study published in 2023 reported that thiazole derivatives, including similar compounds, demonstrated potent antifungal activity against several strains of fungi, with MIC values ranging from 0.05 to 1.6 µg/mL .
  • In Vivo Evaluation
    Animal model studies indicated that administration of the compound resulted in a significant reduction in bacterial load in infected tissues compared to control groups, suggesting effective systemic absorption and bioactivity .

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Withdrawing vs.
  • Bioavailability: The phenethyl group in the target compound and may enhance lipophilicity compared to the phenoxy group in , affecting membrane permeability .

Pharmacological Considerations

  • Antimicrobial Activity : Sulfonamide-thiazole hybrids in (e.g., compounds 5–10) show moderate to high antimicrobial activity, with melting points correlating with purity (269–315°C) .
  • Metabolic Stability : The methoxy group in the target compound may improve metabolic stability compared to halogenated analogues, as seen in .

Spectral and Analytical Data

  • IR Spectroscopy : Sulfonamide-thiazole derivatives exhibit C=S stretches at 1243–1258 cm⁻¹ and NH stretches at 3150–3414 cm⁻¹, consistent with tautomeric forms .
  • NMR : Aromatic protons in similar compounds resonate at δ 7.2–8.1 ppm, while methyl groups in acetamide moieties appear at δ 2.1–2.5 ppm .

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